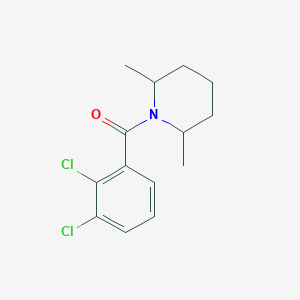![molecular formula C18H24N2OS2 B4754087 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4754087.png)
3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as DABCO-thiazolidine, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidine derivative that contains a diethylamino group, which makes it a useful tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine is not fully understood, but it is believed to involve the formation of a stable adduct with reactive oxygen species (ROS), which prevents oxidative damage to cells and tissues.
Biochemical and Physiological Effects
3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of lipid peroxidation: 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been shown to inhibit lipid peroxidation, which is a major contributor to oxidative damage in cells and tissues.
2. Protection against oxidative stress: 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been shown to protect cells and tissues against oxidative stress, which is a common feature of many disease states.
3. Regulation of gene expression: 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been shown to regulate the expression of genes involved in antioxidant defense and inflammation, which may contribute to its beneficial effects in various disease states.
Advantages and Limitations for Lab Experiments
The advantages of using 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine in lab experiments include its potent antioxidant and antimicrobial activity, as well as its ability to regulate gene expression. However, one limitation of using 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several future directions for research on 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine, including:
1. Development of new antimicrobial agents: 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been shown to exhibit potent antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents.
2. Study of its effects on neurodegenerative diseases: 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of its potential as an anti-inflammatory agent: 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory agents.
In conclusion, 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine is a compound that has shown great potential for its applications in scientific research. Its potent antioxidant, antimicrobial, and anti-inflammatory activity make it a useful tool for studying various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new therapeutic agents.
Scientific Research Applications
3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been used in various scientific research applications, including:
1. Antioxidant activity: 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been shown to exhibit potent antioxidant activity, which makes it a useful tool for studying the role of oxidative stress in various disease states.
2. Antimicrobial activity: 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: 3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-onelidine has been shown to exhibit anti-inflammatory activity, which makes it a useful tool for studying the mechanisms of inflammation and the development of new anti-inflammatory agents.
properties
IUPAC Name |
(5E)-3-butyl-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS2/c1-4-7-12-20-17(21)16(23-18(20)22)13-14-8-10-15(11-9-14)19(5-2)6-3/h8-11,13H,4-7,12H2,1-3H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYNEFCIAPOXNT-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)N(CC)CC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4754004.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4754006.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4754031.png)
![6-(difluoromethyl)-4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B4754035.png)
![1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4754037.png)



![1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4754080.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4754093.png)


![2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754111.png)